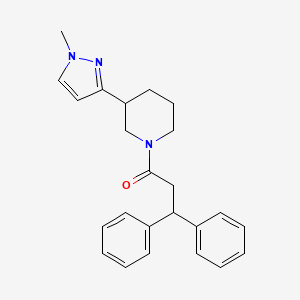

1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one

Description

Propriétés

IUPAC Name |

1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-3,3-diphenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O/c1-26-16-14-23(25-26)21-13-8-15-27(18-21)24(28)17-22(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,14,16,21-22H,8,13,15,17-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVVSPFVBYXEPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the coupling of these intermediates with diphenylpropanone.

-

Preparation of Pyrazole Ring:

Starting Material: 1-methyl-1H-pyrazole

Reagents: Acylating agents, such as acetic anhydride or acetyl chloride

Conditions: Reflux in an appropriate solvent like dichloromethane

-

Formation of Piperidine Ring:

Starting Material: Piperidine

Reagents: Alkylating agents, such as methyl iodide

Conditions: Room temperature or slightly elevated temperatures in a polar solvent like ethanol

-

Coupling with Diphenylpropanone:

Reagents: Base (e.g., sodium hydride) and coupling agents (e.g., DCC - dicyclohexylcarbodiimide)

Conditions: Stirring at room temperature or under reflux conditions

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole or piperidine rings, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Sodium borohydride in methanol or ethanol

Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products:

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols

Substitution: Introduction of alkyl or acyl groups

Applications De Recherche Scientifique

1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and piperidine rings can interact with active sites, potentially inhibiting or modulating the activity of specific proteins. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Structural Comparisons

Key structural analogs and their differences:

Key Observations :

- Piperidine vs. Piperazine : Piperazine analogs (e.g., ) may exhibit altered solubility and hydrogen-bonding capacity due to the additional nitrogen atom.

- Pharmacophores : Ibrutinib () shares a piperidine-pyrazole core but includes a pyrazolopyrimidine group, which is critical for Bruton’s tyrosine kinase (BTK) inhibition.

Pharmacological and Functional Comparisons

- Target Compound: The tripodal structure (pyrazole, piperidine, diphenylpropanone) suggests utility as a ligand in metal complex catalysis . Pharmacological activity remains unexplored but may overlap with kinase inhibitors due to structural similarities to Ibrutinib.

- Ibrutinib Analogs : The pyrazolopyrimidine moiety in Ibrutinib is essential for BTK binding . The target compound’s lack of this group implies different target selectivity.

- Sulfonyl and Chloro Derivatives : Compounds like and may exhibit reactivity or metabolic stability differences due to electron-withdrawing substituents.

Physicochemical Properties

Activité Biologique

The compound 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of diphenylpropanones, which have been studied for various pharmacological properties including anticancer, anti-inflammatory, and neuroprotective effects. The structural components of this compound suggest potential interactions with biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes:

- A piperidine ring which may contribute to its pharmacological activity.

- A pyrazole moiety that is often associated with various biological effects.

- Two phenyl groups that enhance lipophilicity and may influence receptor binding.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds have been evaluated for their effects on breast cancer cells (MCF-7) using the MTT assay. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells, suggesting a favorable therapeutic index .

Table 1: Cytotoxicity of Related Compounds on MCF-7 Cells

| Compound Name | IC50 (µM) | Normal Cell Toxicity |

|---|---|---|

| Compound A | 5.2 | Low |

| Compound B | 4.8 | Very Low |

| This compound | TBD | TBD |

The proposed mechanism of action for the anticancer activity involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. Additionally, structure-activity relationship (SAR) studies indicate that the presence of specific functional groups significantly enhances biological activity .

Neuropharmacological Effects

In addition to anticancer properties, there is emerging evidence suggesting that derivatives of pyrazole-containing compounds may act as allosteric modulators at certain neurotransmitter receptors. For example, compounds structurally similar to this compound have shown potential in modulating glutamate receptors, which are crucial in synaptic transmission and plasticity . This modulation could have implications for treating neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, researchers synthesized a series of diphenylpropanones and evaluated their cytotoxic effects. The study demonstrated that certain modifications to the piperidine and pyrazole rings significantly enhanced cytotoxicity compared to existing chemotherapeutic agents such as Tamoxifen .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of pyrazole derivatives in animal models of neurodegeneration. The results indicated that these compounds could reduce neuronal cell death and improve cognitive function in models of Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.